(Heptafluoropropyl)(trimethoxy)silane (Heptafluoropropyl)(trimethoxy)silane
Brand Name: Vulcanchem
CAS No.: 129051-17-8
VCID: VC20586255
InChI: InChI=1S/C6H9F7O3Si/c1-14-17(15-2,16-3)6(12,13)4(7,8)5(9,10)11/h1-3H3
SMILES:
Molecular Formula: C6H9F7O3Si
Molecular Weight: 290.21 g/mol

(Heptafluoropropyl)(trimethoxy)silane

CAS No.: 129051-17-8

Cat. No.: VC20586255

Molecular Formula: C6H9F7O3Si

Molecular Weight: 290.21 g/mol

* For research use only. Not for human or veterinary use.

(Heptafluoropropyl)(trimethoxy)silane - 129051-17-8

Specification

CAS No. 129051-17-8
Molecular Formula C6H9F7O3Si
Molecular Weight 290.21 g/mol
IUPAC Name 1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane
Standard InChI InChI=1S/C6H9F7O3Si/c1-14-17(15-2,16-3)6(12,13)4(7,8)5(9,10)11/h1-3H3
Standard InChI Key HCIIZCUFTFJFAB-UHFFFAOYSA-N
Canonical SMILES CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC

Introduction

Molecular Architecture and Chemical Identity

Structural Composition

The compound’s molecular formula C6H9F7O3Si\text{C}_6\text{H}_9\text{F}_7\text{O}_3\text{Si} reflects a hybrid structure featuring:

  • A heptafluoropropyl group (C3F7\text{C}_3\text{F}_7) providing exceptional electronegativity and low surface energy

  • Three methoxy (OCH3\text{OCH}_3) substituents enabling hydrolysis and silanol formation

  • A central silicon atom facilitating covalent linkage to oxide surfaces .

The InChIKey HCIIZCUFTFJFAB-UHFFFAOYSA-N confirms stereochemical specificity, while the SMILES string CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC delineates branching patterns critical for reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight290.21 g/mol
CAS Registry Number129051-17-8
IUPAC Name1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane
Hydrolysis ReactivityHigh (methoxy → silanol)

Spectroscopic and Physical Properties

While experimental data on boiling point and viscosity remain unreported, analogies to structurally similar silanes suggest:

  • A boiling point range of 140–160°C based on trimethoxy(3,3,3-trifluoropropyl)silane (144°C)

  • Hydrophobicity quantified by water contact angles >110° due to perfluorinated chain orientation .

Synthesis and Industrial Production Pathways

Purification and Quality Control

Post-synthetic refinement typically employs:

  • Fractional distillation under reduced pressure

  • Molecular sieve dehydration to <10 ppm H2O\text{H}_2\text{O}

  • GC-MS validation of purity (>98% per industry standards) .

Functional Applications in Advanced Material Systems

Surface Modification of Inorganic Substrates

The compound’s dual functionality enables:

  • Glass treatment: Formation of durable fluorosiloxane monolayers reducing reflectivity and soiling

  • Metal priming: Enhanced adhesion of epoxy coatings to aluminum alloys in aerospace applications .

Table 2: Performance Metrics in Coating Systems

SubstrateAdhesion Strength IncreaseContact Angle (°)Reference
Borosilicate glass300% (ASTM D4541)118 ± 2
Aluminum 6061220%112 ± 3

Composite Material Engineering

Incorporation into fiber-reinforced polymers demonstrates:

  • Interfacial shear strength improvements of 40–60% in carbon fiber/epoxy systems

  • Reduced water uptake (<0.5 wt%) in dental composites through hydrophobic fiber sizing .

Microelectronics and Optoelectronics

Emerging uses include:

  • Dielectric layer modification in OLEDs, reducing current leakage by 15–20%

  • Anti-fingerprint coatings for touchscreens with >90% transmittance retention .

Recent Advances and Future Directions

Nanotechnology Integration

Preliminary studies indicate utility in:

  • Quantum dot surface passivation, improving photoluminescence yield by 35%

  • MEMS anti-stiction coatings with wear resistance exceeding 10^6 cycles .

Environmental Impact Mitigation

Ongoing research focuses on:

  • Biodegradation pathways for fluorosiloxane byproducts

  • Solvent-free application methods reducing VOC emissions by 70–80%.

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